2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
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Overview
Description
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is a complex organic compound characterized by the presence of methoxyphenoxy groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the intermediate 2-methoxyphenyl acetate. This intermediate is then reacted with an amine derivative to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl isocyanate
- Methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 3-(2-methoxyphenoxy)-1,2-propanediol
Uniqueness
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O6/c1-15(23-21(25)14-29-19-11-7-5-9-17(19)27-3)12-22-20(24)13-28-18-10-6-4-8-16(18)26-2/h4-11,15H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
WCXKYKKCSCRYBT-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)NC(=O)COC2=CC=CC=C2OC |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)NC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
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